N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS: 2640845-41-4) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide moiety at position 2. The carboxamide side chain is further extended via a 2-{[2,2'-bithiophene]-5-yl}ethyl group, creating a hybrid structure with conjugated π-systems from bithiophene and furan. Its molecular formula is C₁₈H₁₄N₂O₃S₂ (MW: 370.45 g/mol), and it is commercially available for research purposes in quantities ranging from 1 mg to 100 mg, with purity ≥90% .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-18(13-11-15(23-20-13)14-3-1-9-22-14)19-8-7-12-5-6-17(25-12)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHGDHUSASVNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the bithiophene and furan intermediates, followed by their coupling with the oxazole moiety. One common method involves the use of direct arylation polycondensation, which is an eco-friendly protocol for synthesizing high-performance conjugated polymers . This method involves the reaction of bithiophene imide with tetrafluoro-bithiophene or difluorothien-2-yl ethene under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with careful optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and bithiophene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan moiety can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the bithiophene moiety can interact with electron-rich sites, while the furan and oxazole rings can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Table 1: Bithiophene-Containing Analogues
Analysis :
- The target compound’s bithiophene-ethyl chain distinguishes it from simpler bithiophene derivatives (e.g., Compound 5, 6), which lack the extended carboxamide side chain. This side chain may enhance solubility or enable interactions with biological targets via hydrogen bonding .
Oxazole/Furan-Containing Analogues
Table 2: Oxazole and Furan Derivatives
Analysis :
- The oxazole-furan core in the target compound is structurally similar to Ceapin-A4, but Ceapin-A4’s pyrazole substituent may confer distinct conformational flexibility or binding affinities .
- Furilazole’s oxazolidine ring and furan group highlight the versatility of these heterocycles in agrochemical applications, though the target compound’s carboxamide group may limit its utility in similar contexts .
Carboxamide Derivatives
Table 3: Carboxamide-Based Analogues
Analysis :
- The carboxamide group in the target compound contrasts with ranitidine derivatives, which feature sulphanyl and nitro groups tailored for histamine receptor antagonism. This underscores the role of substituent chemistry in directing biological activity .
- The compound from shares a thiophene-carboxamide backbone but incorporates oxadiazole and benzodioxole rings, suggesting divergent electronic properties compared to the target compound’s oxazole-furan system.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound notable for its unique structural features, which combine a furan ring and a bithiophene moiety. This combination enhances its electronic properties and biological activities, making it a subject of interest in medicinal chemistry and material science. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features:
- A furan ring , known for its reactivity and role in various biological systems.
- A bithiophene moiety , which contributes to enhanced conjugation and stability.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of derivatives containing bithiophene structures. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Isoxazole derivatives are known to exhibit antiproliferative effects against a range of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of metastasis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of several bithiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
- Anticancer Evaluation : In another study focusing on the anticancer potential of isoxazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : Studies suggest that it could bind to receptors involved in cell signaling pathways related to apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
